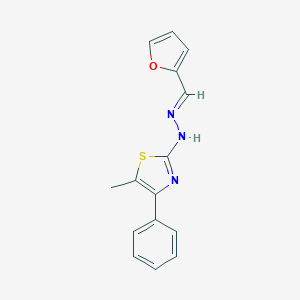![molecular formula C14H10F3N5 B424031 N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine CAS No. 664350-24-7](/img/structure/B424031.png)
N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring and a pyrrole ring, both of which are important structures in medicinal chemistry. The presence of the trifluoromethyl group adds to its chemical stability and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the pyrrole ring via condensation reactions. The trifluoromethyl group is usually introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the triazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole and pyrrole rings can bind to active sites of enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and affinity for its targets, leading to potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-4-formylamino-3,4-dihydro-2H-(1,2,4)triazol-1-ium chloride
- 4-(1,2,4-triazol-4-yl)-1H-benzimidazole
- Ethyl 2-(4H-1,2,4-triazol-3-yl)acetate
Uniqueness
N-[(E)-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene]-4H-1,2,4-triazol-4-amine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, especially in medicinal chemistry.
Propiedades
Número CAS |
664350-24-7 |
|---|---|
Fórmula molecular |
C14H10F3N5 |
Peso molecular |
305.26g/mol |
Nombre IUPAC |
(E)-N-(1,2,4-triazol-4-yl)-1-[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]methanimine |
InChI |
InChI=1S/C14H10F3N5/c15-14(16,17)11-3-1-4-12(7-11)22-6-2-5-13(22)8-20-21-9-18-19-10-21/h1-10H/b20-8+ |
Clave InChI |
MCQNXECYOHEZOU-DNTJNYDQSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)N2C=CC=C2/C=N/N3C=NN=C3)C(F)(F)F |
SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=NN3C=NN=C3)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)N2C=CC=C2C=NN3C=NN=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B423948.png)
![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B423949.png)
![2-{4-[(E)-(2-{[(2,3-dimethylphenyl)(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]phenoxy}-N-(1-phenylethyl)acetamide (non-preferred name)](/img/structure/B423950.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-2-[4-isopropyl(methylsulfonyl)anilino]acetamide](/img/structure/B423951.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide](/img/structure/B423953.png)
![2-[4-fluoro(phenylsulfonyl)anilino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B423955.png)
![2-{2-chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B423956.png)
![2-[4-(2-{[3,4-dichloro(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B423957.png)
![N-{4-[(2,3-dichloroanilino)sulfonyl]phenyl}-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B423958.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B423963.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}acetamide](/img/structure/B423964.png)
![N-(4-{[4-chloro-3-(trifluoromethyl)anilino]sulfonyl}phenyl)-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B423965.png)
![N-cyclohexyl-2-{4-[2-({[(4-methoxyphenyl)sulfonyl]-4-methylanilino}acetyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B423970.png)

